molecular formula C19H18N4OS2 B2529426 3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874463-84-0

3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2529426
CAS No.: 874463-84-0
M. Wt: 382.5
InChI Key: YECXWDRTYBQBRM-UHFFFAOYSA-N
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Description

The compound 3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolo-thiadiazole derivative characterized by a fused heterocyclic core. Its structure features a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold with substitutions at the 3- and 6-positions:

  • 6-position: A 4,5,6,7-tetrahydro-1-benzothiophen-3-yl group, a bicyclic system that enhances steric bulk and may influence binding to hydrophobic pockets in biological targets.

This compound was synthesized via a conventional method involving the reaction of 4-amino-5-substituted phenyl-4H-1,2,4-triazole-3-thiol with substituted salicylic acid in phosphorus oxychloride (POCl₃) under reflux, followed by purification via recrystallization .

Properties

IUPAC Name

3-[(3-methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS2/c1-12-5-4-6-13(9-12)24-10-17-20-21-19-23(17)22-18(26-19)15-11-25-16-8-3-2-7-14(15)16/h4-6,9,11H,2-3,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECXWDRTYBQBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NN=C3N2N=C(S3)C4=CSC5=C4CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N4S2C_{19}H_{20}N_4S_2, and its structure features a triazole-thiadiazole core with substituents that influence its biological properties. The presence of the 3-methylphenoxy and benzothiophene moieties contributes to its pharmacological potential.

Biological Activity Overview

Research indicates that compounds within the triazolo-thiadiazole class exhibit significant antimicrobial , antifungal , and anticancer activities. The following sections detail specific findings related to the compound's biological activity.

Antimicrobial Activity

A study assessing the antimicrobial properties of various triazolo-thiadiazole derivatives demonstrated that these compounds possess moderate to good antibacterial and antifungal activities. For instance:

  • Tested Organisms : Escherichia coli, Staphylococcus aureus, Pyricularia oryzae, and Rhizoctonia solani.
  • Method : Disc diffusion method was employed to evaluate the effectiveness against these pathogens.
  • Results : Compounds similar to the target compound exhibited potent activity against Staphylococcus aureus, indicating a promising antibacterial profile .

Anticancer Activity

The anticancer potential of triazolo-thiadiazoles has also been explored:

  • Cell Lines Tested : Various cancer cell lines including HT-29 (colon cancer) and Jurkat (T-cell leukemia).
  • Findings : Some derivatives showed cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin. The structure-activity relationship (SAR) analysis suggested that substituents on the phenyl ring significantly influence cytotoxicity .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Case Study 1 : A derivative with a fluorophenyl group at the 3-position displayed enhanced antimicrobial activity compared to others lacking this substitution.
  • Case Study 2 : Compounds with electron-withdrawing groups showed improved efficacy against bacterial strains, suggesting that electronic properties play a crucial role in their activity .

Data Summary Table

PropertyValue/Description
Molecular FormulaC19H20N4S2C_{19}H_{20}N_4S_2
Antimicrobial ActivityModerate to good against E. coli and S. aureus
Anticancer ActivityEffective against HT-29 and Jurkat cell lines
Key Structural FeaturesTriazole-thiadiazole core with phenyl substitutions

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the triazolo-thiadiazole scaffold. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation. A study demonstrated that structural modifications could enhance the antitumor activity through mechanisms such as tubulin polymerization inhibition .

Antiviral Properties

Compounds similar to 3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been evaluated for their antiviral efficacy. Research indicates that specific derivatives exhibit significant antiviral activity against various pathogens by disrupting viral replication processes .

Enzyme Inhibition

This compound has been explored for its potential as an enzyme inhibitor. Studies have shown that it can inhibit enzymes such as carbonic anhydrase and cholinesterase. The inhibition of these enzymes is crucial in developing treatments for conditions like glaucoma and Alzheimer's disease .

Antimicrobial Activity

The triazolo-thiadiazole derivatives are noted for their broad-spectrum antimicrobial activity. Research has documented their effectiveness against both bacterial and fungal strains. The mechanism often involves disrupting microbial cell wall synthesis or function .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound shows potential anti-inflammatory effects. It has been observed to reduce inflammation markers in various models of inflammatory diseases .

Synthesis of Novel Derivatives

The synthesis of 3-[(3-Methylphenoxy)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various synthetic pathways. These include cyclocondensation reactions involving hydrazines and thioketones which yield novel derivatives with enhanced biological activities .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. By analyzing how different substitutions affect biological activity, researchers can design more effective drugs tailored to specific therapeutic needs .

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityDemonstrated inhibition of tubulin polymerization leading to reduced tumor growth.
Antiviral PropertiesIdentified significant antiviral activity against specific viral strains.
Enzyme InhibitionFound effective inhibition of carbonic anhydrase and cholinesterase enzymes.
Antimicrobial ActivityShowed broad-spectrum effectiveness against various bacterial and fungal strains.
SAR StudiesProvided insights into how structural modifications enhance biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Triazolo-thiadiazole derivatives are structurally diverse, with variations at the 3- and 6-positions dictating their pharmacological profiles. Below is a comparative analysis:

Compound Name 3-Position Substituent 6-Position Substituent Key Structural/Functional Features
Target Compound (3-Methylphenoxy)methyl 4,5,6,7-Tetrahydro-1-benzothiophen-3-yl High lipophilicity; bicyclic thiophene enhances steric bulk and potential enzyme inhibition .
3-(3,4,5-Trimethoxyphenyl)-6-(2-furanyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (17c) 3,4,5-Trimethoxyphenyl 2-Furanyl Methoxy groups enhance electron density; furan may improve solubility and antimicrobial activity.
3-(3,4-Dimethoxyphenyl)-6-(2-fluoro-4-pyridinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (9a) 3,4-Dimethoxyphenyl 2-Fluoro-4-pyridinyl Pyridinyl moiety facilitates hydrogen bonding; fluorine increases metabolic stability.
6-Phenyl-3-(4-pyridyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole 4-Pyridyl Phenyl Pyridyl group enhances interaction with polar biological targets (e.g., enzymes).
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles 5-(4-Methoxyphenyl)pyrazol-3-yl Variable (R = aryl/alkyl) Pyrazole and methoxyphenyl groups may synergize for antifungal activity via lanosterol demethylase inhibition.

Key Observations :

  • Electron-Donating Groups : Methoxy substituents (e.g., in 17c and 9a) enhance electron density, which may stabilize charge-transfer interactions in enzyme binding .
  • Heteroaromatic Moieties : Pyridyl (9a) or furanyl (17c) groups introduce hydrogen-bonding capability, critical for target specificity .
Pharmacological Activities
2.2.1. Anticancer Activity
  • Target Compound : Likely inhibits heparanase (implied by ), an enzyme promoting tumor metastasis. Specific IC₅₀ data are unavailable.
  • CPNT (6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthoxy)methyl]-triazolo-thiadiazole): Demonstrated 50 mg/kg dose efficacy in Ehrlich ascitic carcinoma, increasing survival time by 40% vs. control with minimal toxicity .
  • 3-(5'-Fluoro-2'-methoxybiphenyl-3-yl)-6-substituted-triazolo-thiadiazoles : Exhibited IC₅₀ values of 8–12 µM against MCF-7 breast cancer cells via microwave-assisted synthesis .
2.2.2. Antimicrobial Activity
  • 3-(3-Chlorophenyl)-6-aryl-triazolo-thiadiazoles (5a-j) : Showed MIC values of 12.5–25 µg/mL against S. aureus and C. albicans due to chloro-phenyl hydrophobicity disrupting microbial membranes .
  • 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazoles: Inhibited Candida spp.
2.2.3. Anti-Inflammatory Activity
  • 6-(2-Chlorophenyl)-3-[(naphthalen-2-yloxy)methyl]-triazolo-thiadiazole (3b) : Reduced carrageenan-induced edema by 78% (vs. 82% for naproxen) with 60% lower ulcerogenicity .
Toxicity Profiles
  • CPNT () : Showed mild hepatic and nephrotoxicity at 50 mg/kg, but less severe than cisplatin .
  • Anti-Inflammatory Derivatives () : Demonstrated reduced ulcerogenicity (20–30% incidence vs. 85% for aspirin) due to naphthoxy groups mitigating gastric irritation .

Q & A

Q. What are the established synthetic routes for preparing triazolo[3,4-b][1,3,4]thiadiazole derivatives, and how are intermediates purified?

The triazolo-thiadiazole core is synthesized via cyclization reactions between hydrazine derivatives (e.g., 4-amino-3-mercapto-1,2,4-triazoles) and thiocarbonyl-containing compounds (e.g., aromatic acids) using phosphorus oxychloride (POCl₃) as a catalyst. For example, refluxing hydrazides with carbon disulfide in ethanol under basic conditions yields dithiocarbazinates, which are further cyclized with hydrazine hydrate. Final products are purified via recrystallization from ethanol-DMF mixtures or aqueous NaOH washes .

Q. Which spectroscopic and crystallographic methods are critical for structural confirmation of triazolo-thiadiazole derivatives?

Structural validation relies on:

  • IR spectroscopy : Confirms thiol (-SH) and carbonyl (C=O) groups in intermediates.
  • ¹H/¹³C NMR : Identifies substituent patterns (e.g., methoxy, aryl protons).
  • X-ray crystallography : Resolves intermolecular interactions (e.g., C–H⋯π stacking, hydrogen bonds) influencing crystal packing. For instance, planar triazolo-thiadiazole cores with dihedral angles up to 74° relative to aryl substituents are common .

Q. What preliminary biological screening approaches are used to assess triazolo-thiadiazole derivatives?

Initial screening includes:

  • Antimicrobial assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cyclooxygenase (COX) inhibition : Spectrophotometric assays measuring prostaglandin production to evaluate selectivity for COX-2 over COX-1 .

Advanced Research Questions

Q. How can substituent variations at the 3- and 6-positions modulate biological activity?

Substituent effects are analyzed through structure-activity relationship (SAR) studies:

  • Position 3 : Bulky groups (e.g., trifluoromethyl, adamantyl) enhance COX-2 selectivity by occupying hydrophobic pockets in the enzyme active site .
  • Position 6 : Electron-donating groups (e.g., methoxy, phenoxy) improve antimicrobial activity by increasing membrane permeability. For example, 3,5-dimethoxyphenyl derivatives show 4-fold higher antifungal activity than unsubstituted analogs .
  • Table 1 : Key substituent effects from recent studies:
PositionSubstituentBiological ImpactReference
3TrifluoromethylCOX-2 selectivity (IC₅₀: 0.8 μM)
63,4-DimethoxyphenylAntifungal (MIC: 12.5 μg/mL)
32-MethylfuranModerate antibacterial activity

Q. What computational strategies are employed to predict and optimize target interactions?

  • Molecular docking : Models binding to targets like 14-α-demethylase (PDB: 3LD6) to prioritize substituents with favorable hydrophobic/electrostatic interactions. Docking scores correlate with antifungal activity in vitro .
  • ADME prediction : Tools like SwissADME assess bioavailability, highlighting logP values <5 and hydrogen bond donors <5 for optimal pharmacokinetics .

Q. How can contradictory biological data between studies be resolved?

Discrepancies often arise from:

  • Assay variability : Differences in microbial strains, compound concentrations, or incubation times. Standardized protocols (e.g., CLSI guidelines) mitigate this .
  • Structural impurities : Low yields or side products in multi-step syntheses. Purity verification via HPLC (>95%) is critical .
  • Substituent stereoelectronic effects : Meta-substituted aryl groups may exhibit reduced activity compared to para-substituted analogs due to steric hindrance .

Q. What experimental design principles improve synthesis efficiency in multi-step reactions?

  • Design of Experiments (DoE) : Optimizes reaction parameters (e.g., temperature, catalyst concentration) using response surface methodology. For example, POCl₃ volume and reflux time significantly impact cyclization yields .
  • Flow chemistry : Enhances reproducibility in continuous-flow systems for hazardous steps (e.g., diazomethane generation) .

Methodological Recommendations

  • For structural characterization : Combine X-ray crystallography with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π–π stacking contributes >15% to crystal packing) .
  • For SAR studies : Use hierarchical clustering of substituent electronic parameters (Hammett σ, π-values) to predict activity trends .
  • For synthesis challenges : Employ microwave-assisted reactions to reduce cyclization times from hours to minutes, minimizing side reactions .

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